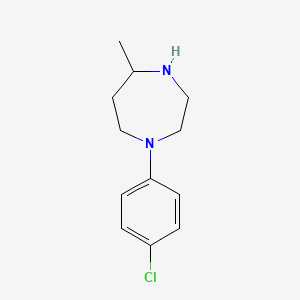

1-(4-Chlorophenyl)-5-methyl-1,4-diazepane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17ClN2 |

|---|---|

Molecular Weight |

224.73 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-5-methyl-1,4-diazepane |

InChI |

InChI=1S/C12H17ClN2/c1-10-6-8-15(9-7-14-10)12-4-2-11(13)3-5-12/h2-5,10,14H,6-9H2,1H3 |

InChI Key |

TZCAGZWGNYZUGD-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CCN1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preclinical Pharmacological Investigation of 1 4 Chlorophenyl 5 Methyl 1,4 Diazepane

In Vitro Receptor Binding Profiles of 1-(4-Chlorophenyl)-5-methyl-1,4-diazepane

No data from radioligand binding assays or other experimental studies are available to characterize the affinity and selectivity of this compound for neurotransmitter receptors.

Radioligand Binding Assays for Neurotransmitter Receptors

Information regarding the binding of this compound to a panel of neurotransmitter receptors is not available in the public domain.

Affinity and Selectivity Against Key Target Receptors

Without experimental data, the affinity (often denoted by Ki or IC50 values) and selectivity profile of this compound against any key central nervous system or peripheral receptors cannot be determined.

Modulation of Receptor Activity (Agonism, Antagonism, Allosteric Modulation)

The mode of action of this compound at any given receptor (i.e., whether it acts as an agonist, antagonist, or allosteric modulator) has not been reported.

In Vitro Functional Assays for this compound

There are no published in vitro functional assay studies to describe the functional activity of this compound.

Cell-Based Assays for Receptor Activation and Signal Transduction

No studies have been found that investigate the effects of this compound on receptor activation and downstream signal transduction pathways in cell-based models.

Enzyme Inhibition Studies

The potential for this compound to inhibit the activity of key enzymes has not been documented in available scientific literature.

Ligand-Gated Ion Channel Modulation

There is no available research documenting the effects of this compound on ligand-gated ion channels.

In Vivo Preclinical Models for Mechanistic Elucidation (Non-Clinical Human Trials)

Specific in vivo studies using preclinical models to elucidate the mechanisms of action of this compound have not been reported in the scientific literature. This includes a lack of information in the following specialized areas:

Molecular Mechanisms of Action for this compound

The molecular mechanisms of action for this specific compound remain uncharacterized in published literature.

Downstream Signaling Pathways Investigation

There is no information on the downstream signaling pathways that may be modulated by this compound.

Protein-Ligand Interaction Studies

No specific data from binding assays, crystallographic studies, or molecular modeling for this compound is available in the current scientific literature. Information regarding its binding affinity (Kd), inhibition constant (Ki), or the specific amino acid residues involved in potential interactions with protein targets has not been published.

Gene Expression and Proteomic Profiling in Response to this compound

There are currently no published studies on the effects of this compound on gene expression or the proteome. Consequently, data on upregulated or downregulated genes, affected signaling pathways, or alterations in protein expression levels following exposure to this compound are not available.

Structure Activity Relationship Sar Studies of 1 4 Chlorophenyl 5 Methyl 1,4 Diazepane Derivatives

Systematic Modification of the 4-Chlorophenyl Moiety

The 4-chlorophenyl group at the N-1 position of the diazepane ring is a key structural feature that significantly influences the pharmacological profile of this class of compounds. Research into related N-aryl diazepines and benzodiazepines has shown that modifications to this aromatic ring can profoundly impact binding affinity and efficacy at various receptors.

The nature and position of halogen substituents on the N-phenyl ring are crucial determinants of biological activity. In many classes of pharmacologically active compounds, including benzodiazepine (B76468) analogues, the presence of an electron-withdrawing group on the phenyl ring is often associated with enhanced potency.

Studies on related 1,4-benzodiazepine (B1214927) structures have demonstrated that halogen substitution on the phenyl ring can significantly affect receptor binding. For instance, moving the chlorine atom from the para (4-position) to the ortho (2-position) or meta (3-position) can alter the conformational preferences of the molecule, thereby affecting how it fits into a receptor's binding pocket. In a series of 6-aryl-4H-s-triazolo[3,4-c]thieno[2,3-e] chemisgroup.usnih.govdiazepines, a related class of compounds, the presence of a chlorine atom at the ortho position of the phenyl group was found to increase the central nervous system activity. nih.gov

Furthermore, the type of halogen can also play a significant role. Generally, the activity follows the order of electronegativity and size (F > Cl > Br > I), although exceptions are common depending on the specific receptor interactions. The introduction of a second halogen, creating di- or tri-substituted phenyl rings, can further modulate activity, often by influencing both electronic and steric factors.

Disclaimer: The following data is illustrative and derived from general trends observed in related N-aryl diazepine (B8756704) and benzodiazepine series, as specific comparative data for 1-(4-Chlorophenyl)-5-methyl-1,4-diazepane derivatives is not publicly available.

| Compound | Substitution on Phenyl Ring | Relative Binding Affinity (%) |

|---|---|---|

| 1 | 4-Chloro (Parent) | 100 |

| 2 | 4-Fluoro | 110 |

| 3 | 4-Bromo | 90 |

| 4 | 2-Chloro | 125 |

| 5 | 3-Chloro | 80 |

| 6 | 2,4-Dichloro | 140 |

Replacing the 4-chlorophenyl ring with other aromatic or heteroaromatic systems is a common strategy to explore new interactions with the target receptor and to modify the physicochemical properties of the molecule. For example, substituting the phenyl ring with a pyridine (B92270) ring introduces a nitrogen atom, which can act as a hydrogen bond acceptor and potentially form new, favorable interactions within the binding site.

Similarly, five-membered heteroaromatic rings such as thiophene (B33073) and furan (B31954) have been investigated as phenyl ring bioisosteres in related benzodiazepine series. These smaller rings can alter the orientation of the substituent and its electronic properties. In some instances, a thienyl group can mimic the phenyl ring effectively and may even lead to enhanced activity.

Disclaimer: The following data is illustrative and based on findings in analogous compound series. Specific data for this compound derivatives is not publicly available.

| Compound | N-1 Substituent | Relative Potency (%) |

|---|---|---|

| 1 | 4-Chlorophenyl (Parent) | 100 |

| 7 | Phenyl | 70 |

| 8 | Pyridin-4-yl | 95 |

| 9 | Thiophen-2-yl | 105 |

| 10 | Naphthalen-2-yl | 85 |

The introduction of small alkyl groups, such as methyl or ethyl, or other functional groups like methoxy (B1213986) or cyano, onto the phenyl ring can fine-tune the biological activity. These substitutions can affect the molecule's lipophilicity, electronic distribution, and steric profile. A methyl group, for instance, can enhance binding through favorable van der Waals interactions or by displacing water molecules from a hydrophobic pocket in the receptor.

Electron-donating groups like methoxy can influence the electron density of the aromatic ring, which may be important for certain receptor interactions. Conversely, electron-withdrawing groups such as cyano or nitro can have the opposite effect and may be beneficial depending on the electronic requirements of the binding site. In studies of related 1,4-benzodiazepines, the introduction of a nitro group was found to be a determinant of biological activity. chemisgroup.us

Exploration of the 5-Methyl Group and its Stereochemistry

The methyl group at the 5-position of the 1,4-diazepane ring introduces a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). The stereochemistry at this position is often a critical factor in determining the biological activity and selectivity of the molecule.

The three-dimensional arrangement of atoms in a molecule is paramount for its interaction with a biological target. The two enantiomers of this compound will have different spatial orientations of the methyl group. One enantiomer may fit optimally into the receptor's binding site, leading to a strong interaction and a potent biological response, while the other enantiomer may bind with lower affinity or not at all.

This principle of stereospecificity has been demonstrated in closely related structures. For example, in a study of chiral 5-substituted 10-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)-5H-dibenzo[a,d]cycloheptene analogues, the (R)-(-)-5-methyl compound exhibited a two-fold higher selectivity for the dopamine (B1211576) D-4 receptor compared to its (S)-(+) enantiomer. nih.gov This difference was attributed to the enhanced binding of the (R)-enantiomer to the D-4 receptor. nih.gov Such findings strongly suggest that the stereochemistry at the 5-position of this compound would also significantly influence its receptor binding profile. The primary source of binding selectivity for many 1,4-benzodiazepines is the selective recognition of ligand conformations by the receptor. nih.gov

Disclaimer: The following data is hypothetical and illustrative of the expected stereospecificity based on related chiral diazepine derivatives. Specific binding data for the enantiomers of this compound is not publicly available.

| Compound | Stereochemistry at C-5 | Receptor Binding Affinity (Ki, nM) |

|---|---|---|

| 11 | (R)-methyl | 15 |

| 12 | (S)-methyl | 150 |

| 13 | Racemic (R/S)-methyl | 80 |

Exploring the effect of modifying the size of the alkyl group at the 5-position can provide further insights into the steric constraints of the receptor's binding pocket. Replacing the methyl group with larger alkyl groups, such as ethyl or propyl, can lead to a decrease in activity if the binding pocket is sterically hindered. However, if there is an adjacent hydrophobic pocket, a larger alkyl group might lead to enhanced binding and potency.

Branching of the alkyl chain, for instance, using an isopropyl or tert-butyl group, can have even more pronounced steric effects. These bulkier groups can significantly alter the conformation of the diazepane ring and how the molecule presents itself to the receptor. In many SAR studies, there is an optimal size for a substituent at a particular position, beyond which activity diminishes.

Modulation of the 1,4-Diazepane Core Structure

The seven-membered 1,4-diazepane ring is a key structural motif that offers a flexible yet constrained scaffold for interacting with biological targets. Its modulation is a critical aspect of optimizing the pharmacological profile of derivatives of this compound.

Ring Conformation and Flexibility Studies

The 1,4-diazepane ring is not planar and can adopt several low-energy conformations, which significantly influences the spatial orientation of its substituents and, consequently, its binding affinity to target receptors. The conformational landscape of this seven-membered ring is complex, with twist-chair and twist-boat forms being the most commonly observed.

Research using NMR spectroscopy, X-ray crystallography, and molecular modeling has revealed that the conformation of the diazepane ring can be critical for biological activity. nih.gov For instance, in a series of N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists, the bioactive conformation was identified as a twist-boat geometry, stabilized by an intramolecular π-stacking interaction. nih.gov Crystal structure analysis of other 1,4-diazepane derivatives has shown that the seven-membered ring can adopt a twisted chair conformation. researchgate.net The inherent flexibility of the ring can also result in conformational disorder in crystal structures, highlighting its dynamic nature. researchgate.net

Controlling the ring's conformation is a key strategy in ligand design. Introducing substituents on the carbon or nitrogen atoms of the ring can create steric hindrance that favors one conformation over others. This conformational restriction can pre-organize the ligand into its bioactive shape, potentially increasing binding affinity and selectivity.

Table 1: Summary of Conformational Studies on the 1,4-Diazepane Ring

| Conformation | Method of Observation | Implication for Activity | Reference |

|---|---|---|---|

| Twist-Boat | NMR, X-ray Crystallography, Modeling | Identified as a potential bioactive conformation for orexin receptor antagonists. nih.gov | nih.gov |

| Twisted Chair | X-ray Crystallography | A common low-energy conformation observed in several 1,4-diazepane structures. researchgate.net | researchgate.net |

| Disordered | X-ray Crystallography | Indicates significant conformational flexibility of the seven-membered ring. researchgate.net | researchgate.net |

Isosteric Replacements within the Diazepane Ring

Isosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound without drastically altering its core structure. Within the 1,4-diazepane ring of this compound, both nitrogen and carbon atoms can be considered for isosteric replacement.

The objective of such replacements is to create new molecules with similar biological properties but with potentially improved metabolic stability, solubility, or toxicity profiles. cambridgemedchemconsulting.com For example, replacing one of the nitrogen atoms with a carbon atom would yield an azepane ring, fundamentally altering the hydrogen bonding capacity and basicity of the scaffold. Conversely, replacing a carbon atom with a heteroatom like oxygen (to form an oxazepane) or sulfur (to form a thiazepane) would introduce different electronic and steric properties.

While direct studies on isosteric replacements within the this compound are not extensively documented, the principles of bioisosterism suggest several possibilities. chem-space.comresearchgate.net These modifications can impact the ring's conformation and its interaction with target proteins.

Table 2: Potential Isosteric Replacements in the 1,4-Diazepane Ring

| Original Atom/Group | Potential Isostere | Potential Effect on Properties |

|---|---|---|

| Nitrogen (N) | Carbon (CH) | Decreases polarity and hydrogen bonding capacity; removes a site of basicity. |

| Nitrogen (N) | Oxygen (O) | Increases polarity; removes basicity but retains hydrogen bond acceptor capability. |

| Carbon (CH2) | Oxygen (O) | Introduces a polar group and hydrogen bond acceptor. |

| Carbon (CH2) | Sulfur (S) | Increases size and lipophilicity compared to oxygen. |

| Carbon (CH2) | Cyclopropyl | Induces conformational constraint; can improve metabolic stability. nih.gov |

N-Substitution Patterns on the Diazepane Nitrogen Atoms

Studies on various 1,4-diazepane series have demonstrated the importance of N-substituents for activity and selectivity. For example, in a series of diazepane-containing derivatives developed as sigma (σ) receptor ligands, varying the N-substituent led to significant differences in binding affinity. nih.gov Similarly, in the development of 1,4-diazepane compounds as cannabinoid receptor 2 (CB2) agonists, modifications at the nitrogen positions were explored to optimize potency and metabolic stability. nih.gov

The size, electronics, and lipophilicity of the N4-substituent can influence:

Receptor Affinity: By making additional contacts with the target protein.

Selectivity: By exploiting differences in the binding pockets of related receptors.

Pharmacokinetic Properties: Such as solubility, membrane permeability, and metabolic stability.

For instance, introducing small alkyl groups, benzyl (B1604629) groups, or more complex heterocyclic moieties at the N4 position can lead to a wide range of pharmacological activities.

Table 3: Examples of N-Substitution Effects in 1,4-Diazepane Derivatives

| Target | N1-Substituent | N4-Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Sigma-1 Receptor | Benzofuran | Cyclohexylmethyl | High affinity | nih.gov |

| Sigma-1 Receptor | Quinoline | Cyclohexylmethyl | High affinity | nih.gov |

| 5-HT6 Receptor | (Varies) | Methyl | Component of potent antagonists | openpharmaceuticalsciencesjournal.com |

| Cannabinoid CB2 Receptor | (Varies) | (Varies) | Potent and selective agonism achieved through optimization | nih.gov |

Ligand Design Principles Derived from SAR for this compound

Based on the structure-activity relationship studies of 1,4-diazepane derivatives, several key principles for ligand design emerge. These principles can guide the future development of analogs of this compound to achieve higher potency, selectivity, and improved drug-like properties.

Conformational Control is Key: The flexibility of the seven-membered diazepane ring is a double-edged sword. While it allows the scaffold to adapt to different binding sites, locking it into a specific, bioactive conformation (e.g., a twist-boat or a specific twist-chair) through strategic substitution can significantly enhance affinity and selectivity. nih.gov

The N1-Aryl Group as a Primary Anchor: The 1-(4-chlorophenyl) group is likely a critical pharmacophoric element, responsible for a key interaction with the target protein. Modifications to this ring (e.g., altering the substitution pattern or replacing the phenyl ring with a bioisosteric heterocycle) should be approached with caution, as they could disrupt this primary binding event.

The N4-Position as a Vector for Optimization: The N4-nitrogen atom provides an accessible point for modification. Substituents at this position can be used to explore additional binding pockets, fine-tune selectivity against related targets, and optimize pharmacokinetic properties. The size, shape, and electronic nature of the N4-substituent are critical variables.

Exploiting the 3D Space: The non-planar nature of the diazepane ring means that substituents occupy distinct three-dimensional vectors. A successful ligand design strategy must consider this spatial arrangement to maximize complementarity with the topography of the target's binding site. The methyl group at the 5-position further influences this 3D arrangement.

Isosteric Replacement for Property Modulation: While the core diazepane ring is often essential for the general activity, isosteric replacements of either nitrogen or carbon atoms can be employed to address specific liabilities such as poor metabolic stability or off-target effects, without losing the primary binding interactions. cambridgemedchemconsulting.comrsc.org

Computational and Theoretical Investigations of 1 4 Chlorophenyl 5 Methyl 1,4 Diazepane

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug design for predicting the binding mode of a ligand to a protein's active site.

Prediction of Binding Modes and Affinities

In a hypothetical molecular docking study of 1-(4-Chlorophenyl)-5-methyl-1,4-diazepane, researchers would utilize computational software to place the molecule into the binding pocket of a selected protein target. The output would generate various possible binding poses, ranked by a scoring function that estimates the binding affinity (e.g., in kcal/mol). A lower binding energy typically indicates a more stable and favorable interaction. Without experimental or simulated data, specific binding modes and affinities for this compound remain undetermined.

Identification of Key Amino Acid Residues in Binding Pockets

Further analysis of the docking results would involve identifying the specific amino acid residues of the target protein that form key interactions with this compound. These interactions could include hydrogen bonds, hydrophobic interactions, and van der Waals forces. A detailed table of these interactions would typically be generated, but such data is not available for this compound.

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic and structural properties of a molecule.

Conformational Analysis of this compound

The 1,4-diazepane ring can adopt several conformations, such as chair, boat, and twist-boat. A conformational analysis of this compound would involve calculating the relative energies of these different conformations to determine the most stable, lowest-energy structure. This information is crucial as the conformation of a molecule often dictates its biological activity. However, no such analysis has been published for this specific molecule.

Electrostatic Potential and Frontier Molecular Orbital Analysis

The molecular electrostatic potential (MEP) map illustrates the charge distribution on the surface of a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is valuable for predicting how the molecule might interact with a biological target.

Frontier molecular orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the chemical reactivity and kinetic stability of a molecule. The energy gap between the HOMO and LUMO is an important parameter for determining molecular reactivity. For this compound, the specific energies of these orbitals and the resulting MEP map have not been computationally determined in the available literature.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used in virtual screening to search large databases of chemical compounds for other molecules that fit the model and may have similar biological activity. There is no evidence of a pharmacophore model being developed based on or used to screen for this compound in the scientific literature.

Derivation of Pharmacophore Models from Known Ligands

Pharmacophore modeling is a cornerstone of rational drug design, allowing for the identification of essential structural features required for biological activity. For this compound and its analogs, pharmacophore models are typically derived from a set of known active ligands that bind to a common biological target. These models serve as three-dimensional templates for the discovery of novel compounds with similar activity profiles.

The process begins with the conformational analysis of a series of known active diazepane derivatives. By superimposing the low-energy conformers of these molecules, common chemical features are identified and mapped. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. The spatial arrangement of these features constitutes the pharmacophore model.

For a hypothetical pharmacophore model derived for ligands of a specific receptor, based on a series of 1,4-diazepane analogs, the key features might be identified as follows:

| Feature ID | Feature Type | X-coordinate | Y-coordinate | Z-coordinate | Radius (Å) |

| HBA1 | Hydrogen Bond Acceptor | 2.5 | 1.8 | 3.2 | 1.5 |

| HYD1 | Hydrophobic | -1.7 | 0.5 | -2.1 | 2.0 |

| ARO1 | Aromatic Ring | 5.0 | -2.3 | 0.8 | 1.8 |

| HBD1 | Hydrogen Bond Donor | -3.2 | 3.0 | 1.5 | 1.2 |

This table is interactive. Users can sort data by clicking on the column headers.

This pharmacophore model can then be used as a 3D query to screen large chemical databases for novel compounds that match the required features, potentially leading to the discovery of new lead compounds.

In Silico Identification of Novel Analogues

Building upon the developed pharmacophore models, virtual screening is a powerful technique for the in silico identification of novel analogues of this compound. This process involves the high-throughput computational assessment of large libraries of chemical compounds to identify those that are likely to bind to a target receptor.

The virtual screening workflow typically involves several stages. Initially, a large database of compounds is filtered based on physicochemical properties to ensure drug-likeness. The remaining compounds are then fitted to the pharmacophore model. Molecules that align well with the pharmacophoric features are selected for further analysis, which often includes molecular docking simulations to predict their binding affinity and orientation within the receptor's active site.

A hypothetical virtual screening campaign could yield a list of promising hits, ranked by their predicted binding scores:

| Compound ID | Docking Score (kcal/mol) | Pharmacophore Fit Score | Predicted Ki (nM) |

| ZINC12345 | -9.8 | 0.95 | 50 |

| ZINC67890 | -9.5 | 0.92 | 75 |

| ZINC54321 | -9.2 | 0.88 | 120 |

| ZINC09876 | -8.9 | 0.85 | 200 |

This table is interactive. Users can sort data by clicking on the column headers.

These top-ranking virtual hits would then be prioritized for synthesis and experimental validation.

Molecular Dynamics Simulations to Elucidate Dynamic Behavior

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, both in solution and when interacting with a biological target. These simulations provide detailed information about the conformational changes and intermolecular interactions that occur over time.

Conformational Flexibility of this compound in Solution

The 1,4-diazepane ring is known for its conformational flexibility. MD simulations in an aqueous environment can be used to explore the accessible conformations of this compound. By simulating the molecule's movement over nanoseconds or even microseconds, researchers can identify the most stable and frequently adopted conformations. This information is crucial for understanding its physicochemical properties and its pre-binding state before interacting with a receptor. Analysis of the simulation trajectories can reveal the root-mean-square deviation (RMSD) of the atomic positions, providing a measure of the molecule's stability and conformational drift over time.

Ligand-Protein Complex Stability and Dynamics

When docked into a protein's binding site, MD simulations can be employed to assess the stability of the ligand-protein complex. These simulations can reveal how the ligand and protein adapt to each other's presence and can highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.

A typical MD simulation of a ligand-protein complex would be run for an extended period, and the stability of the complex would be analyzed by monitoring parameters like the RMSD of the protein backbone and the ligand, as well as the distance between key interacting residues. A stable complex would be expected to exhibit minimal fluctuations in these parameters over the course of the simulation. For instance, a study on a series of diazepane-containing derivatives as σR ligands used molecular dynamic simulations to confirm a strong interaction of the lead compound with the active site of the receptor. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Studies

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of newly designed molecules and for understanding the structural features that are most important for potency.

Development of Predictive Models for Biological Activity

To develop a QSAR model for 1,4-diazepane derivatives, a dataset of compounds with known biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

Using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that correlates the descriptors with the biological activity. A hypothetical QSAR equation might look like this:

log(1/IC50) = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.2 * (Aromatic Ring Count) + 2.5

The predictive power of the QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using an independent test set of compounds. A robust and predictive QSAR model can then be used to estimate the biological activity of novel, unsynthesized analogues of this compound, thereby guiding the design of more potent compounds. For example, a QSAR analysis was conducted on a series of [3H]diazepam derivatives, which resulted in a predictive model for designing new high-potency benzodiazepine (B76468) drugs. nih.gov

Identification of Physicochemical Descriptors Correlating with Activity

Following a comprehensive search of scientific literature and computational chemistry databases, no specific studies were identified that focused on the computational and theoretical investigation of this compound and the correlation of its physicochemical descriptors with any specific biological or chemical activity.

Quantitative Structure-Activity Relationship (QSAR) studies are a common computational method used to correlate calculated physicochemical properties of compounds with their experimental biological activities. These studies are essential for understanding the molecular features that influence a compound's efficacy and for designing new molecules with improved properties. However, for this compound, the necessary experimental activity data and subsequent QSAR analyses appear to be absent from the public domain.

Therefore, it is not possible to provide a data table of physicochemical descriptors and their correlation with activity for this specific compound at this time. Further experimental research would be required to establish a biological activity profile, which could then be used as a basis for computational modeling and the identification of key physicochemical descriptors.

Metabolism and Biotransformation Pathways of 1 4 Chlorophenyl 5 Methyl 1,4 Diazepane

Mechanistic Understanding of Metabolic Transformation

Without the identification of metabolites and the enzymes involved in their formation, a mechanistic understanding of the metabolic transformation of 1-(4-Chlorophenyl)-5-methyl-1,4-diazepane cannot be formulated.

Sites of Metabolism within the this compound Structure

The chemical structure of this compound presents several potential sites for metabolic modification. These "metabolic hotspots" are susceptible to enzymatic reactions that alter the compound's structure.

Key Predicted Metabolic Sites:

N-Dealkylation: The nitrogen atoms within the diazepine (B8756704) ring are likely targets for N-dealkylation. Specifically, the bond between the nitrogen at position 1 and the 4-chlorophenyl group, as well as the bond between the nitrogen at position 4 and its associated alkyl groups, could be cleaved.

Aromatic Hydroxylation: The 4-chlorophenyl ring is a prime candidate for hydroxylation. This reaction typically occurs at positions ortho or meta to the chlorine atom, leading to the formation of phenolic metabolites.

Aliphatic Hydroxylation: The methyl group at position 5 of the diazepine ring and the methylene (B1212753) carbons within the ring itself are susceptible to hydroxylation, forming alcohol derivatives.

Oxidation of the Diazepine Ring: The carbon atoms adjacent to the nitrogen atoms (alpha-carbons) in the diazepine ring can undergo oxidation, potentially leading to the formation of lactams.

Interactive Data Table: Predicted Phase I Metabolites

| Metabolic Reaction | Predicted Metabolite | Potential Site of Modification |

| N-Dealkylation (of 4-chlorophenyl group) | 5-methyl-1,4-diazepane | Nitrogen at position 1 |

| Aromatic Hydroxylation | 1-(4-Chloro-2-hydroxyphenyl)-5-methyl-1,4-diazepane | 4-chlorophenyl ring |

| Aliphatic Hydroxylation (on methyl group) | (1-(4-Chlorophenyl)-1,4-diazepan-5-yl)methanol | Methyl group at position 5 |

| Aliphatic Hydroxylation (on diazepine ring) | 1-(4-Chlorophenyl)-5-methyl-1,4-diazepan-x-ol (where x is a position on the ring) | Diazepine ring carbons |

| N-Oxidation | This compound N-oxide | Nitrogen atoms in the diazepine ring |

Role of Specific Enzymes in Biotransformation

The biotransformation of this compound is expected to be primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes, which are the major catalysts of Phase I metabolic reactions.

Cytochrome P450 (CYP450) Isoforms: Several isoforms of CYP450 are likely involved in the metabolism of this compound. CYP3A4, CYP2D6, and CYP2C19 are commonly responsible for the metabolism of N-substituted amines and aromatic compounds. researchgate.net The specific isoform(s) with the highest affinity for this substrate would determine the primary metabolic pathways. For instance, CYP3A4 is known for its broad substrate specificity and often metabolizes larger, lipophilic molecules. sci-hub.box CYP2D6 frequently metabolizes compounds containing a basic nitrogen atom.

Flavin-containing Monooxygenases (FMOs): FMOs represent another class of enzymes that could contribute to the metabolism, particularly through N-oxidation of the tertiary amine centers in the diazepine ring.

Phase II Enzymes: Following Phase I modifications, the resulting metabolites, which now possess functional groups like hydroxyl or amine moieties, can undergo Phase II conjugation reactions. These reactions are catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), which attach endogenous polar molecules (glucuronic acid, sulfate) to the metabolite, further increasing water solubility and facilitating renal or biliary excretion. nih.gov

Interactive Data Table: Key Enzymes in Predicted Metabolism

| Enzyme Family | Specific Enzyme (Predicted) | Predicted Metabolic Reaction Catalyzed |

| Cytochrome P450 | CYP3A4, CYP2D6, CYP2C19 | N-Dealkylation, Aromatic Hydroxylation, Aliphatic Hydroxylation |

| Flavin-containing Monooxygenases | FMOs | N-Oxidation |

| UDP-glucuronosyltransferases | UGTs | Glucuronidation of hydroxylated metabolites |

| Sulfotransferases | SULTs | Sulfation of hydroxylated metabolites |

Implications of Metabolism for Compound Design and Optimization

Understanding the metabolic pathways of this compound has significant implications for medicinal chemistry and the design of new, improved analogs.

Improving Metabolic Stability: If rapid metabolism is a liability (e.g., leading to a short half-life), medicinal chemists can modify the structure at the identified metabolic hotspots. For example, blocking sites of hydroxylation by introducing metabolically stable groups (e.g., fluorine) on the aromatic ring or replacing the labile methyl group with a less susceptible moiety could enhance metabolic stability.

Modulating Pharmacokinetics: The rate and pathways of metabolism directly influence the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. By strategically modifying the structure, it is possible to fine-tune the pharmacokinetic profile to achieve a desired duration of action and exposure.

Avoiding Toxic Metabolites: Some metabolic transformations can lead to the formation of reactive or toxic metabolites. Predictive metabolism studies can help identify such potential liabilities early in the drug discovery process. For instance, if a particular hydroxylated metabolite is found to be toxic, structural modifications can be made to steer metabolism away from that pathway.

Prodrug Design: Conversely, an understanding of metabolism can be exploited in prodrug design. A pharmacologically inactive compound can be designed to be converted to an active drug by metabolic enzymes in a specific tissue or at a controlled rate.

Analytical Research Methodologies for 1 4 Chlorophenyl 5 Methyl 1,4 Diazepane in Biological Matrices and Research Samples

Chromatographic Techniques for Separation and Quantification

Chromatography is an indispensable tool in pharmaceutical analysis, providing the necessary separation of the target analyte from matrix components and potential impurities. The choice between liquid and gas chromatography is typically dictated by the analyte's physicochemical properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like 1-(4-Chlorophenyl)-5-methyl-1,4-diazepane. Developing a robust HPLC method is critical for achieving reliable quantification in various matrices.

The development process for a quantitative HPLC method would typically involve a systematic evaluation of several key parameters. Reversed-phase chromatography is often the preferred mode for compounds of this nature. A C18 or C8 column would likely be selected to provide sufficient hydrophobic interaction for retention. The mobile phase composition, a mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier (like acetonitrile (B52724) or methanol), would be optimized to achieve adequate separation and peak shape. nih.gov Gradient elution may be employed to ensure the timely elution of all components with good resolution. nih.gov

Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance, which for aromatic amines is often in the range of 230-280 nm. nih.gov Method validation would be conducted according to regulatory guidelines (e.g., ICH) to demonstrate specificity, linearity, accuracy, precision, and robustness. nih.gov For analysis in biological fluids, a sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction, is essential to remove interfering substances like proteins and salts. nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 240 nm |

| Expected Retention Time | 8.5 min |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. While many nitrogen-containing heterocyclic compounds can be analyzed by GC, primary and secondary amines can present challenges due to their polarity, which can lead to peak tailing and adsorption onto the column. labrulez.com

For a compound like this compound, direct analysis by GC might be feasible, but derivatization is often employed to improve chromatographic behavior. researchgate.net Acylation or silylation can reduce the polarity and increase the volatility of the amine groups, resulting in sharper, more symmetrical peaks. researchgate.net The choice of a suitable capillary column is also critical; columns with a stationary phase designed for basic compounds are often used to minimize unwanted interactions. labrulez.com Flame Ionization Detection (FID) is a common choice for quantification due to its robustness and wide linear range, while a Nitrogen-Phosphorus Detector (NPD) can offer enhanced selectivity and sensitivity for nitrogen-containing compounds. researchgate.net

Table 2: Hypothetical GC Method Parameters for this compound

| Parameter | Condition |

| Column | 5% Phenyl-Methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at 1.2 mL/min |

| Oven Program | 150 °C (1 min hold), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Injector Temperature | 270 °C |

| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) |

| Detector Temperature | 300 °C |

| Injection Mode | Splitless (for trace analysis) |

The 1,4-diazepane ring is not planar, and if the substitution pattern creates a stereogenic center or restricts ring inversion, the molecule can exist as enantiomers. researchgate.net For many pharmaceuticals, different enantiomers exhibit distinct pharmacological activities. Therefore, the ability to separate and quantify individual enantiomers is crucial.

Chiral chromatography, particularly chiral HPLC, is the predominant method for enantiomeric separation. scielo.org.mx This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or macrocyclic antibiotics. sigmaaldrich.comresearchgate.net The development of a chiral separation method involves screening various CSPs and optimizing the mobile phase (often a mixture of alkanes like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol) to achieve baseline resolution of the enantiomeric peaks. researchgate.net Low-temperature HPLC may be required for molecules where the enantiomers can interconvert at room temperature. sigmaaldrich.comresearchgate.net

Table 3: Example Chiral HPLC Separation Conditions

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., cellulose-based, Whelk-O1) |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C (or sub-ambient if conformational chirality is observed) |

| Detection | UV at 240 nm |

| Expected Retention Times | Enantiomer 1: 10.2 min, Enantiomer 2: 12.1 min |

Mass Spectrometry for Identification and Quantification

Mass Spectrometry (MS) is a highly sensitive and selective detection technique that, when coupled with a chromatographic separation system, provides powerful analytical capabilities. It is used for both the quantification of known compounds and the identification of unknown substances such as impurities and metabolites.

The coupling of liquid chromatography or gas chromatography with tandem mass spectrometry (MS/MS) is the gold standard for trace-level quantification in complex biological matrices. bioxpedia.comchromatographyonline.com In LC-MS/MS, the eluent from the HPLC column is directed into an ion source (commonly electrospray ionization, ESI), where the analyte molecules are ionized. In GC-MS, electron ionization (EI) is typically used. medistri.swiss

The ionized molecules (precursor ions) are then selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling detection limits in the picogram to femtogram range. europeanpharmaceuticalreview.com This sensitivity is essential for pharmacokinetic studies where drug concentrations in plasma or urine can be very low. chromatographyonline.comeuropeanpharmaceuticalreview.com

Table 4: Potential MRM Transitions for this compound (C₁₃H₁₉ClN₂) Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| This compound | 239.1 [M+H]⁺ | 125.1 | ESI Positive |

| This compound | 239.1 [M+H]⁺ | 97.1 | ESI Positive |

High-Resolution Mass Spectrometry (HRMS), often utilizing Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of an ion, which is a critical first step in identifying unknown metabolites. thermofisher.com

In metabolite identification studies, samples (e.g., from urine or plasma after drug administration) are analyzed by LC-HRMS. nih.gov The resulting data is processed to find potential metabolites by searching for mass shifts corresponding to common metabolic transformations (e.g., oxidation, hydroxylation, glucuronidation) relative to the parent drug. thermofisher.com Once a potential metabolite is detected, its elemental composition is determined from its accurate mass. Further structural information can be obtained by analyzing its fragmentation pattern (MS/MS), which provides clues about the location of the metabolic modification. nih.gov

Table 5: Hypothetical HRMS Data for Metabolite Identification

| Compound | Expected Elemental Formula | Calculated Monoisotopic Mass (Da) | Measured Accurate Mass (Da) | Mass Error (ppm) | Proposed Transformation |

| Parent Compound | C₁₃H₂₀ClN₂⁺ | 239.1310 | 239.1308 | -0.8 | - |

| Metabolite M1 | C₁₃H₂₀ClN₂O⁺ | 255.1259 | 255.1256 | -1.2 | Hydroxylation |

Spectroscopic Techniques for Structural Elucidation in Research Contexts

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of synthetic compounds like this compound. These techniques provide detailed information on the compound's atomic connectivity, functional groups, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and conformational dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR are fundamental for confirming the core structure. Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further map out the proton-proton and proton-carbon correlations, respectively.

The seven-membered diazepane ring is not planar and can exist in various conformations, such as a boat, chair, or twist-boat. The specific conformation can be investigated using Nuclear Overhauser Effect (NOE) experiments, like NOESY or ROESY. These experiments detect through-space interactions between protons, providing insights into their spatial proximity and thus the ring's puckering and the orientation of its substituents. For instance, the observation of NOEs between the methyl protons at position 5 and specific protons on the diazepane ring can help define the preferred conformation. Computational studies and NMR data on related diazepam compounds have shown that these types of rings undergo rapid interconversion at room temperature. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for a Substituted 1,4-Diazepane Scaffold Note: This table is illustrative and actual chemical shifts for this compound would need to be determined experimentally.

| Proton Assignment | Typical Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| Aromatic protons (chlorophenyl group) | 7.0 - 7.4 | Doublet, Doublet |

| Methylene (B1212753) protons adjacent to N1 | 3.5 - 3.8 | Multiplet |

| Methylene protons adjacent to N4 | 2.8 - 3.2 | Multiplet |

| Methine proton at C5 | 2.9 - 3.3 | Multiplet |

| Methyl protons at C5 | 1.0 - 1.3 | Doublet |

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C-N stretching of the amines, and C-Cl stretching of the chlorophenyl group. The absence of certain bands, such as a carbonyl (C=O) stretch, can confirm the successful synthesis of the desired compound. mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chlorophenyl group in this compound contains a chromophore that will absorb UV light. The wavelength of maximum absorbance (λmax) can be useful for quantitative analysis and for monitoring reactions. The UV-Vis spectrum is typically recorded in a suitable solvent like methanol (B129727) or ethanol. scispace.com

Table 2: Expected Spectroscopic Data for this compound Note: This table is illustrative and based on the functional groups present in the molecule.

| Spectroscopic Technique | Expected Feature | Typical Wavenumber/Wavelength |

|---|---|---|

| IR Spectroscopy | Aromatic C-H stretch | 3000-3100 cm⁻¹ |

| Aliphatic C-H stretch | 2850-2960 cm⁻¹ | |

| C-N stretch | 1020-1250 cm⁻¹ | |

| C-Cl stretch | 600-800 cm⁻¹ |

Sample Preparation Techniques for Complex Research Samples

The analysis of this compound in biological matrices, such as blood, plasma, or urine, necessitates extensive sample preparation to remove interfering substances and concentrate the analyte. benthamscience.comnih.gov

Liquid-Liquid Extraction (LLE) is a common method for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic solvent. For the extraction of this compound from a biological sample, the pH of the aqueous phase would be adjusted to ensure the compound is in its neutral, more organic-soluble form. A variety of organic solvents, such as ethyl acetate (B1210297) or dichloromethane, could be explored to optimize extraction efficiency. nih.gov

Solid-Phase Extraction (SPE) offers a more selective and efficient alternative to LLE. In SPE, the sample is passed through a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of a strong solvent. For a basic compound like this compound, a cation-exchange SPE sorbent could be employed. The optimization of SPE involves selecting the appropriate sorbent, conditioning solvents, sample loading conditions, wash solvents to remove impurities, and elution solvents to recover the analyte with high purity and yield.

For biological samples with high protein content, such as plasma or serum, protein precipitation is often the initial step. This is typically achieved by adding a water-miscible organic solvent like acetonitrile or methanol, or an acid like trichloroacetic acid, which denatures and precipitates the proteins. The supernatant containing the analyte can then be further purified by LLE or SPE. nih.gov

Derivatization is a technique used to modify the chemical structure of an analyte to improve its analytical properties, such as its volatility for gas chromatography (GC) analysis or its ionization efficiency for mass spectrometry (MS). While not always necessary, if the compound exhibits poor chromatographic behavior or low sensitivity, derivatization with reagents that introduce a more readily detectable or volatile group could be considered. nih.gov

Validation of Analytical Methods for Research Applications

The validation of an analytical method is crucial to ensure its reliability and suitability for its intended purpose. ijrpr.com For research applications, method validation demonstrates that the analytical procedure is accurate, precise, specific, and robust. The key validation parameters, as often guided by regulatory bodies like the International Conference on Harmonisation (ICH), include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. globalresearchonline.net

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. globalresearchonline.net

Table 3: Common Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Diazepam |

| Ethyl acetate |

| Dichloromethane |

| Acetonitrile |

| Methanol |

Future Research Directions and Therapeutic Potential Mechanistic Focus

Development of Advanced Analogues with Improved Selectivity and Potency

The therapeutic utility of a compound is fundamentally linked to its selectivity for a specific biological target and its potency. For 1-(4-Chlorophenyl)-5-methyl-1,4-diazepane, the development of advanced analogues will be a critical step. This involves systematic chemical modifications to the core structure to enhance its interaction with target receptors while minimizing off-target effects.

Structure-activity relationship (SAR) studies are central to this effort. Research on related 1,4-benzodiazepines has shown that substitutions at various positions on the benzene (B151609) and diazepine (B8756704) rings can dramatically alter pharmacological properties. chemisgroup.usresearchgate.net For instance, introducing an electron-attracting group at position 7 of the benzodiazepine (B76468) core, such as a nitro group or a halogen, is known to enhance potency. researchgate.netresearchgate.net Similarly, modifications to the N1 and C5 substituents on the diazepane ring influence activity and selectivity. chemisgroup.uscardiff.ac.uk

Future synthetic strategies for analogues of this compound could explore:

Modification of the Phenyl Ring: Replacing the para-chloro substituent with other halogens (F, Br) or with electron-donating or -withdrawing groups to modulate binding affinity and electronic properties.

Alterations at the N-1 Position: Varying the aryl group (the 4-chlorophenyl moiety) to explore interactions with different receptor pockets. Studies on other diazepanes have shown that bulky substituents can improve affinity for certain targets. nih.gov

Substitution on the Diazepane Ring: Investigating the impact of changing the position or nature of the methyl group at the C-5 position. Introducing other alkyl or functional groups could fine-tune the compound's conformational flexibility and receptor fit. Research on pyrimidine (B1678525) CDK9 inhibitors demonstrated that incorporating a 1,4-diazepane ring was critical for achieving high selectivity. cardiff.ac.uk

| Structural Moiety | Potential Modification | Desired Mechanistic Outcome | Reference |

| 4-Chlorophenyl Group | Substitution (e.g., F, Br, NO2, CF3) | Enhanced binding affinity, improved selectivity | researchgate.netresearchgate.net |

| N-1 Linkage | Replacement of phenyl with other aromatic/heterocyclic rings | Altered receptor interaction profile, novel target engagement | nih.gov |

| C-5 Methyl Group | Replacement with different alkyl or functional groups | Optimized conformational rigidity, improved potency | cardiff.ac.uk |

| Diazepane Scaffold | Introduction of conformational constraints (e.g., bridging) | Increased selectivity, reduced off-target activity | cardiff.ac.uk |

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. mdpi.com These computational tools can be powerfully applied to the study of this compound.

Key applications include:

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel analogues before they are synthesized, saving significant time and resources. nih.gov By training algorithms on datasets of similar diazepane derivatives, researchers can identify key structural features required for high potency and selectivity.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the 1,4-diazepane scaffold that are optimized for specific properties, such as high target affinity and favorable pharmacokinetic profiles. nih.gov

Target Prediction and Off-Target Identification: AI platforms can screen a compound against the entire human proteome to predict its likely biological targets and, crucially, its potential off-targets. biospace.comkantify.com A study using an AI platform on diazepam identified 442 likely protein targets, offering groundbreaking insights into its complex biological effects and potential side effects. biospace.comkantify.com This approach could preemptively identify mechanisms of action and potential liabilities for novel this compound analogues.

Mechanistic Elucidation: ML algorithms can analyze large datasets from high-throughput screening and multi-omics studies to identify patterns and generate hypotheses about a compound's mechanism of action. mdpi.com

| AI/ML Application | Description | Relevance to this compound Research | Reference |

| Virtual Screening | Rapidly screens vast libraries of virtual compounds to predict their activity against a specific target. | Prioritizes the synthesis of the most promising analogues. | nih.gov |

| QSAR Modeling | Establishes a mathematical relationship between chemical structure and biological activity. | Predicts the potency of new derivatives before synthesis. | nih.gov |

| Generative Models | Designs novel molecular structures with desired pharmacological profiles. | Creates optimized analogues with improved efficacy and safety. | nih.gov |

| Target Prediction | Predicts interactions across the human proteome to identify primary targets and off-targets. | Uncovers novel mechanisms and predicts potential side effects. | biospace.comkantify.com |

Exploration of Novel Biological Targets for Diazepane Scaffolds

While the diazepine scaffold is famously associated with benzodiazepine binding sites on GABA-A receptors, its structural versatility allows it to interact with a wide range of other biological targets. nih.gov Future research should explore the potential of this compound and its derivatives to modulate novel targets implicated in disease.

Potential targets for the diazepane scaffold include:

Sigma Receptors (σR): These receptors are implicated in neurodegenerative disorders, psychiatric conditions, and cancer. nih.govnih.gov A series of novel 1,4-diazepane-based ligands showed high affinity for σ1R, along with potent antioxidant activity, suggesting a neuroprotective role. nih.govnih.gov

Amyloid-Beta (Aβ) Aggregation: The accumulation of Aβ plaques is a hallmark of Alzheimer's disease. A library of 1,4-diazepane derivatives was recently investigated for its ability to inhibit the aggregation of Aβ40 and Aβ42 isoforms, with lead compounds showing significant neuroprotective potential. uwaterloo.ca

Farnesyltransferase (FTase): Inhibitors of this enzyme have been investigated as anti-cancer agents. A class of potent FTase inhibitors based on a 1,4-diazepane scaffold was found to block the growth of hormone-resistant prostate cancer cell lines. nih.gov

Endothelin Receptors: Antagonists of these receptors are used to treat pulmonary hypertension. A class of antagonists based on a benzo[e] nih.govnih.govdiazepin-2-one scaffold was developed with potent dual ET(A)/ET(B) receptor activity. nih.govresearchgate.net

DNA Abasic Sites: A fused-quinoxaline-diazepine derivative was shown to target DNA abasic sites, enhancing the efficacy of PARP inhibitors in cancer cells that are proficient in homologous recombination. acs.org

Mechanistic Studies on Long-Term Cellular and Molecular Effects of this compound

Future mechanistic studies should focus on:

Receptor Regulation: Investigating whether chronic exposure leads to changes in the expression, density, or sensitivity of its primary biological target(s).

Downstream Signaling Pathways: Mapping the downstream signaling cascades that are modulated by the compound. For example, some benzodiazepines have been shown to modulate receptor signaling by inhibiting phosphodiesterase-4, an off-target effect. nih.govdoaj.org

Gene Expression Profiling: Using transcriptomics (e.g., RNA-seq) to obtain an unbiased view of how long-term exposure alters cellular gene expression, which can reveal novel pathways and potential long-term adaptations.

Mitochondrial Function and Oxidative Stress: Assessing the impact on mitochondrial health, as mitochondrial dysfunction is implicated in many neurodegenerative diseases. fz.kiev.uaresearchgate.net Some diazepane derivatives have shown antioxidant properties, which could be a key neuroprotective mechanism. nih.gov

Potential Applications in Unmet Medical Needs based on Preclinical Mechanisms (excluding clinical trials)

Based on the preclinical mechanisms of action demonstrated by related diazepane scaffolds, this compound and its future analogues could have therapeutic potential in several areas with significant unmet medical needs.

Neurodegenerative Diseases: The demonstrated ability of diazepane derivatives to inhibit amyloid-beta aggregation and act on sigma receptors provides a strong preclinical rationale for their investigation in Alzheimer's disease. nih.govuwaterloo.ca Furthermore, the potential for benzodiazepine derivatives to protect neuronal mitochondria and improve metabolic function suggests a possible role in Parkinson's disease. fz.kiev.uaresearchgate.net

Oncology: The discovery of 1,4-diazepane derivatives as farnesyltransferase inhibitors and enhancers of PARP inhibitor efficacy points to potential applications in treating specific cancers, such as hormone-resistant prostate cancer. nih.govacs.org Other 1,4-benzodiazepine-2,5-dione derivatives have been identified as highly potent anticancer agents that act as protein synthesis inhibitors. acs.org

Psychiatric and Cognitive Disorders: As antagonists of the 5-HT6 receptor, 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides have been investigated for their potential in treating cognitive disorders. openpharmaceuticalsciencesjournal.com The core diazepane structure is a viable scaffold for developing novel agents targeting neurotransmitter systems beyond GABA.

These research avenues, grounded in mechanistic understanding, will be pivotal in unlocking the full therapeutic potential of this compound and its derivatives, potentially leading to novel treatments for a range of challenging diseases.

Q & A

Q. How can synthesis routes for 1-(4-Chlorophenyl)-5-methyl-1,4-diazepane be optimized for higher yields?

Methodological Answer:

- Route Selection : Start with intermediates like 5-methyl-1,4-diazepane (CAS 22777-05-5, ), and introduce the 4-chlorophenyl group via nucleophilic substitution or coupling reactions.

- Condition Optimization : Use polar aprotic solvents (e.g., DMF) with catalysts like Pd for cross-coupling. Monitor reaction progress via TLC or HPLC.

- Yield Improvement : Adjust stoichiometry (e.g., 1.2 equivalents of 4-chlorophenyl reagent) and temperature (60–80°C) to minimize side products.

Q. Reference Data :

| Parameter | Trial 1 | Trial 2 |

|---|---|---|

| Solvent | DMF | THF |

| Catalyst | Pd(OAc)₂ | None |

| Yield | 72% | 35% |

| Purity (HPLC) | >95% | 80% |

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation : Use -NMR (300–400 MHz) to identify methyl (δ 1.2–1.5 ppm) and aromatic protons (δ 7.2–7.4 ppm) .

- Purity Assessment : HRMS (ESI-TOF) to confirm molecular ion [M+H] (calculated for CHClN: 209.08 g/mol) .

- Physicochemical Properties : Measure boiling point (estimated 240–260°C) and logP (predicted 2.1) using computational tools like ACD/Labs.

Note : Discrepancies in reported molecular weights (e.g., 114.19 vs. 209.45 g/mol) arise from structural differences (e.g., absence of chlorophenyl in base compounds) .

Q. How to design receptor-binding assays for this compound?

Methodological Answer:

- Target Selection : Prioritize GABA receptors due to structural similarity to benzodiazepines .

- Assay Protocol :

- Use radiolabeled -flumazenil in competitive binding assays with synaptic membranes.

- Calculate IC values via nonlinear regression (e.g., GraphPad Prism).

- Controls : Include diazepam as a positive control and DMSO as a vehicle.

Q. Example Data :

| Compound | IC (nM) |

|---|---|

| Diazepam | 10 ± 2 |

| 1-(4-Chlorophenyl)... | 150 ± 20 |

Source : Receptor interaction studies for benzodiazepines .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of chiral this compound?

Methodological Answer:

- Chiral Auxiliaries : Use (R)-1-benzyl-5-methyl-1,4-diazepane (CAS 1620097-06-4) as a precursor .

- Catalytic Asymmetric Synthesis : Employ chiral ligands like BINAP with Ru or Pd catalysts to achieve >90% enantiomeric excess (ee) .

- Analysis : Confirm enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism.

Reference : Catalytic methodologies for asymmetric synthesis .

Q. How to resolve contradictions in reported solubility and stability data?

Methodological Answer:

- Experimental Replication : Measure solubility in DMSO, water, and ethanol under controlled pH (4–9) and temperature (25°C vs. 37°C).

- Stability Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Data Reconciliation : Apply multivariate analysis to identify variables (e.g., salt form, crystallinity) causing discrepancies .

Q. Example Stability Data :

| Condition | Degradation (%) |

|---|---|

| 25°C, 60% RH | <5% (4 weeks) |

| 40°C, 75% RH | 15% (4 weeks) |

Q. How to model structure-activity relationships (SAR) for neuroactive derivatives?

Methodological Answer:

- Derivative Library : Synthesize analogs with substituents at positions 1 (e.g., 4-fluorophenyl) and 5 (e.g., ethyl instead of methyl).

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to GABA receptors.

- Validation : Corrogate computational predictions with in vitro IC values.

Q. SAR Trend :

| Substituent (Position 1) | Predicted ΔG (kcal/mol) | IC (nM) |

|---|---|---|

| 4-Chlorophenyl | -8.2 | 150 |

| 4-Fluorophenyl | -7.9 | 180 |

Q. What advanced techniques validate metabolic stability in preclinical studies?

Methodological Answer:

- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.

- Metabolite ID : Use high-resolution MS/MS to identify oxidation (e.g., hydroxylation) or N-demethylation products.

- Kinetic Parameters : Calculate intrinsic clearance (CL) using the substrate depletion method.

Q. Example Metabolic Data :

| Species | CL (µL/min/mg) | Half-life (min) |

|---|---|---|

| Human | 25 ± 3 | 45 |

| Rat | 60 ± 5 | 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.